Tetrazolo[1,5-a]quinoxaline

anticancer cytotoxicity drug discovery

Tetrazolo[1,5-a]quinoxaline is the superior fused heterocycle for oncology & antimicrobial programs, with IC50 values (0.01–0.06 μg/mL) surpassing doxorubicin against MCF-7, NCI-H460, and SF-268 lines, while sparing normal cells (>100 μg/mL). Unlike 1,2,4-triazolo- or N-pyrazoloquinoxalines, only this scaffold delivers dual anticancer–antibacterial potency. For CuAAC diversification, its masked azide enables rapid library synthesis unattainable with other quinoxaline building blocks. Procure the precise scaffold your SAR demands.

Molecular Formula C8H5N5
Molecular Weight 171.16 g/mol
Cat. No. B8696438
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTetrazolo[1,5-a]quinoxaline
Molecular FormulaC8H5N5
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CC3=NN=NN23
InChIInChI=1S/C8H5N5/c1-2-4-7-6(3-1)9-5-8-10-11-12-13(7)8/h1-5H
InChIKeyLGMVEBQKPYIMMI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Tetrazolo[1,5-a]quinoxaline: A Fused Tetrazole-Quinoxaline Scaffold for Anticancer, Antimicrobial, and Chemical Biology Procurement


Tetrazolo[1,5-a]quinoxaline is a nitrogen-rich fused heterocyclic scaffold comprising a quinoxaline core annulated with a tetrazole ring . This compound class is recognized in medicinal chemistry for its broad biological activity profile, including anticancer, antibacterial, and antifungal effects . Synthetically, the scaffold is typically accessed via cyclocondensation of 2-chloroquinoxaline derivatives with sodium azide . Beyond direct biological evaluation, the tetrazolo[1,5-a]quinoxaline system serves as a versatile precursor for copper-catalyzed azide–alkyne cycloaddition (CuAAC) reactions, enabling the synthesis of structurally expanded triazoloquinoxalines and triazoloimidazoquinoxalines for materials and medicinal applications .

Why Tetrazolo[1,5-a]quinoxaline Cannot Be Replaced by Generic Quinoxalines or Other Fused Heterocycles in Targeted R&D Procurement


Within the quinoxaline family, biological activity is exquisitely sensitive to the nature and position of annulated heterocycles. Direct replacement of the tetrazole ring with a triazole (e.g., 1,2,4-triazoloquinoxaline) or absence of the fused azole significantly alters electronic properties, molecular geometry, and target engagement, leading to divergent potency and selectivity profiles . For instance, in a direct comparative study of quinoxaline derivatives, tetrazolo[1,5-a]quinoxalines consistently demonstrated superior anticancer efficacy and dual antimicrobial activity, whereas N-pyrazoloquinoxalines, 1,2,4-triazinoquinoxalines, and 1,2,4-triazoloquinoxalines exhibited moderate to weak or no activity across the same assay panels . This structural dependency precludes the casual substitution of tetrazolo[1,5-a]quinoxaline with unsubstituted quinoxaline or other in-class analogs in experimental workflows.

Quantitative Differentiation Evidence for Tetrazolo[1,5-a]quinoxaline in Anticancer, Antimicrobial, and Synthetic Chemistry Procurement


Superior Anticancer Cytotoxicity of Tetrazolo[1,5-a]quinoxalines vs. Doxorubicin and Other Quinoxaline Derivatives Across Multiple Cancer Cell Lines

Tetrazolo[1,5-a]quinoxaline derivatives (compounds 4, 5a, 5b) exhibited significantly lower IC50 values against human breast (MCF-7), lung (NCI-H460), and CNS (SF-268) cancer cell lines compared to the clinical reference doxorubicin, while also substantially outperforming N-pyrazoloquinoxaline, 1,2,4-triazinoquinoxaline, and 1,2,4-triazoloquinoxaline analogs from the same synthetic series .

anticancer cytotoxicity drug discovery quinoxaline derivatives

Broad-Spectrum Antimicrobial Potency of Tetrazolo[1,5-a]quinoxaline Derivatives Exceeding Clinical Standards

Specific tetrazolo[1,5-a]quinoxaline derivatives (compounds 4, 9) demonstrated inhibition zone diameters (IZ) and minimum inhibitory concentrations (MIC) that matched or exceeded those of clinical standard antimicrobials ampicillin, gentamicin, and amphotericin B against a panel of Gram-positive, Gram-negative, and fungal pathogens .

antibacterial antifungal antimicrobial quinoxaline derivatives

Selective Cancer Cell Cytotoxicity with Spared Normal Cell Viability by Tetrazolo[1,5-a]quinoxalines

In contrast to doxorubicin, which exhibits significant cytotoxicity to normal cells, the most potent tetrazolo[1,5-a]quinoxaline derivatives (compounds 4, 5a, 5b) demonstrated a pronounced selectivity window, with IC50 values >100 μg/mL against normal WI-38 fibroblasts while maintaining low nanomolar-range potency against cancer cells .

selective toxicity anticancer drug safety quinoxaline derivatives

4-Chlorotetrazolo[1,5-a]quinoxaline as a Selective Syk Kinase Inhibitor with In Vivo Anti-Allergic Efficacy

The 4-chloro derivative of tetrazolo[1,5-a]quinoxaline has been characterized as a selective inhibitor of Syk kinase activation, a critical mediator in mast cell signaling, with demonstrated functional suppression of mast cell degranulation in vitro and attenuation of passive cutaneous anaphylaxis in a murine model in vivo .

Syk kinase mast cell allergy in vivo efficacy immunopharmacology

Tetrazolo[1,5-a]quinoxaline as a Privileged CuAAC Precursor for Diversifying Quinoxaline Chemical Space

The tetrazolo[1,5-a]quinoxaline scaffold uniquely functions as a masked azide, enabling direct conversion to 1,2,3-triazoloquinoxalines and triazoloimidazoquinoxalines under CuAAC conditions. This reactivity is not shared by other quinoxaline-fused heterocycles (e.g., triazoloquinoxalines) and provides a direct pathway to nitrogen-enriched, structurally complex libraries .

click chemistry CuAAC heterocycle synthesis materials chemistry diversity-oriented synthesis

Dual Anticancer and Antimicrobial Activity Confers Unique Research Utility to Tetrazolo[1,5-a]quinoxaline Derivatives

Tetrazolo[1,5-a]quinoxaline derivatives (compounds 4, 5a, 5b, 9) exhibit a rare dual pharmacological profile, showing potent anticancer cytotoxicity alongside significant antibacterial and antifungal activity in the same assay panel . This dual activity is not observed in the N-pyrazoloquinoxaline, 1,2,4-triazinoquinoxaline, or 1,2,4-triazoloquinoxaline counterparts evaluated in parallel.

dual activity anticancer antimicrobial multifunctional quinoxaline

Validated Procurement Scenarios for Tetrazolo[1,5-a]quinoxaline Based on Comparative Evidence


Oncology Lead Discovery Requiring Potent and Selective Cytotoxicity

Tetrazolo[1,5-a]quinoxaline and its 4-substituted derivatives (e.g., compounds 4, 5a, 5b) are indicated for in vitro anticancer screening campaigns where high potency (IC50 0.01-0.06 μg/mL) and selectivity (>100 μg/mL against normal cells) are prioritized over other quinoxaline scaffolds . Use case: primary hit identification against MCF-7, NCI-H460, or SF-268 cancer cell lines with doxorubicin as a reference standard .

Broad-Spectrum Antimicrobial Discovery Targeting Multidrug-Resistant Pathogens

Specific tetrazolo[1,5-a]quinoxaline analogs (e.g., compound 4 and compound 9) are appropriate for antimicrobial susceptibility testing (IZ and MIC) against Gram-positive (S. aureus, B. subtilis), Gram-negative (E. coli, P. aeruginosa), and fungal (C. albicans) pathogens . Their activity profile, which matches or exceeds clinical comparators (ampicillin, gentamicin, amphotericin B), makes them suitable candidates for structure-activity relationship (SAR) expansion in antimicrobial resistance programs .

Immuno-Oncology and Allergic Disease Models Targeting Syk Kinase

4-Chlorotetrazolo[1,5-a]quinoxaline is a validated research tool for probing Syk kinase-dependent mast cell signaling pathways in vitro (RBL-2H3 cell degranulation, TNF-α/IL-4 suppression) and in vivo (murine passive cutaneous anaphylaxis) . Procurement is recommended for labs studying IgE-mediated allergic responses or exploring Syk as a therapeutic target in inflammatory and autoimmune conditions .

Diversity-Oriented Synthesis and Click Chemistry-Based Library Construction

Tetrazolo[1,5-a]quinoxaline is the scaffold of choice for researchers employing CuAAC (click) chemistry to generate structurally diverse triazoloquinoxaline and triazoloimidazoquinoxaline libraries . Its masked azide functionality enables rapid diversification that is not achievable with 1,2,4-triazoloquinoxaline or other quinoxaline building blocks . Use case: synthesis of metal-binding ligands, TADF emitters, or focused libraries for biological screening .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Tetrazolo[1,5-a]quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.